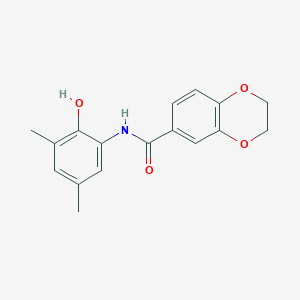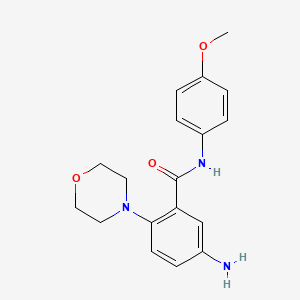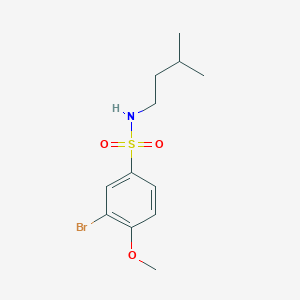
N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as HDPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. HDPC is a synthetic compound that belongs to the family of benzodioxine derivatives and has a molecular formula of C19H19NO4.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that this compound can reduce oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its stability and solubility in various solvents, which makes it easier to handle and use in experiments. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to further investigate its potential as an anti-inflammatory and antioxidant agent in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is to explore its potential as an eco-friendly pesticide for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps that require specific reagents and conditions. The first step involves the condensation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with 2,3-dimethylphenol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with hydroxylamine hydrochloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-inflammatory and antioxidant agent, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of eco-friendly pesticides. In the industry, this compound has been used as a precursor for the synthesis of various compounds such as dyes, pigments, and polymers.
Propiedades
IUPAC Name |
N-(2-hydroxy-3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-7-11(2)16(19)13(8-10)18-17(20)12-3-4-14-15(9-12)22-6-5-21-14/h3-4,7-9,19H,5-6H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXOBZPTSFSFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)





![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)





